molecular formula C13H13ClN2O2 B1333053 ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 309713-15-3

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B1333053
M. Wt: 264.71 g/mol
InChI Key: NQNSZJDUQCPCEU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with various functional groups including carboxylate esters and halogens such as chlorine.

Synthesis Analysis

The synthesis of related pyrrole carboxylate derivatives often involves cyclocondensation reactions or multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with hydrazines to yield pyrazole derivatives . These methods highlight the versatility of pyrrole carboxylates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole carboxylates can be elucidated using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as crystallographic data . For example, the structure of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was supported by crystallographic data, indicating the presence of intermolecular hydrogen bonding in the solid state .

Chemical Reactions Analysis

Pyrrole carboxylates can undergo various chemical reactions, including condensation with hydrazines and reactions with nucleophilic reagents to form a variety of heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carboxylates can be predicted using quantum chemical calculations, such as density functional theory (DFT). These calculations can provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions . For instance, the binding energy of dimers formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be significant, indicating strong intermolecular interactions . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can help identify reactive sites within the molecule .

Scientific Research Applications

1. Synthesis and Antimicrobial Evaluation of 2-Amino-4-(4-Chlorophenyl)-1,3-Thiazole Derivatives

  • Summary of Application: This research aimed to synthesize new derivatives from the parent nucleus: [2-amino-4-(4-chlorophenyl) 1,3-thiazole] and evaluate their antimicrobial activity .
  • Methods of Application: The treatment of p-chlorophenacyl bromides with thiourea in absolute methanol afforded the parent nucleus . The reaction of the parent nucleus with chloroacetyl chloride afforded another derivative . The synthesized compounds were characterized by Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1HNMR), elemental microanalysis (CHNS), and Mass Spectroscopy (MS) .
  • Results: All the tested compounds showed no antibacterial activity against Gram-negative bacteria while exhibited distinguished antifungal activity against C. albicans and C. glabrata . Some compounds showed moderate antibacterial activity against S. aureus and B. subtilis .

2. Synthesis, Characterization and Antimicrobial Evaluation of 2-Amino-4-(4-Chlorophenyl)-1,3-Thiazole

  • Summary of Application: This research aimed to synthesize 2-amino-4-(4-chlorophenyl)-1,3-thiazole and evaluate its antimicrobial activity .
  • Methods of Application: The synthesis was carried out by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . The synthesized compounds were characterized by FTIR spectroscopy, 1HNMR and CHNS elemental analysis .
  • Results: The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation.


properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-10(7-16-12(11)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNSZJDUQCPCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

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